molecular formula C21H25N5O2 B2444203 N-cyclohexyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 852451-65-1

N-cyclohexyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2444203
CAS No.: 852451-65-1
M. Wt: 379.464
InChI Key: SAOJWQJMPBSWRN-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclohexyl group, a dimethylphenyl group, and a pyrazolo[3,4-d]pyrimidine core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as cyclohexylamine, 3,4-dimethylbenzaldehyde, and pyrazolo[3,4-d]pyrimidine derivatives, under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The process may include purification steps like recrystallization, chromatography, and distillation to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic ring or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

N-cyclohexyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes like cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.

    Cyclohexyl derivatives: Compounds with cyclohexyl groups attached to various functional groups.

    Dimethylphenyl derivatives: Compounds with dimethylphenyl groups and different core structures.

Uniqueness

N-cyclohexyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-cyclohexyl-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-14-8-9-17(10-15(14)2)26-20-18(11-23-26)21(28)25(13-22-20)12-19(27)24-16-6-4-3-5-7-16/h8-11,13,16H,3-7,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOJWQJMPBSWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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